Bis(4-aminocyclohexyl)methyl carbamate

Description

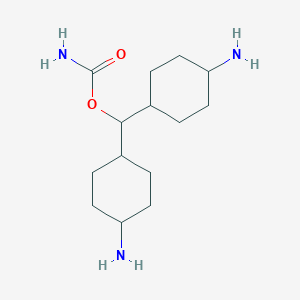

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-aminocyclohexyl)methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c15-11-5-1-9(2-6-11)13(19-14(17)18)10-3-7-12(16)8-4-10/h9-13H,1-8,15-16H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRTWNXSQAXYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C2CCC(CC2)N)OC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864594 | |

| Record name | Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-34-1 | |

| Record name | Cyclohexanemethanol, 4-amino-α-(4-aminocyclohexyl)-, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, 4-amino-alpha-(4-aminocyclohexyl)-, 1-carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-α-(4-aminocyclohexyl)cyclohexylmethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(4-aminocyclohexyl)methyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Bis(4-aminocyclohexyl)methyl carbamate, a molecule of interest in various chemical and pharmaceutical applications. The synthesis is a multi-step process, primarily involving the preparation of a key intermediate, Bis(4-aminocyclohexyl)methane, followed by a carbamoylation reaction. This document details the experimental protocols for these steps, presents quantitative data in a structured format, and includes visualizations of the chemical processes.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the catalytic hydrogenation of bis(4-aminophenyl)methane (also known as 4,4'-methylenedianiline or MDA) to produce bis(4-aminocyclohexyl)methane (PACM). The second step is the carbamoylation of PACM to yield the final product.

Step 1: Synthesis of Bis(4-aminocyclohexyl)methane (PACM)

The precursor, Bis(4-aminocyclohexyl)methane (PACM), is synthesized via the hydrogenation of Bis(4-aminophenyl)methane.[1] This reaction involves the reduction of the aromatic rings of MDA to cyclohexane rings in the presence of a metal catalyst.

A common method for the hydrogenation of bis(4-aminophenyl)methane involves the use of a ruthenium-based catalyst under elevated temperature and pressure.[2]

Materials and Equipment:

-

Bis(4-aminophenyl)methane (MDA)

-

Ruthenium catalyst (e.g., Ru on alumina, unsupported RuO₂)

-

Solvent (optional, e.g., tetrahydrofuran)

-

High-pressure autoclave reactor equipped with a stirrer and temperature control

-

Hydrogen gas source

-

Filtration apparatus

Procedure:

-

The autoclave reactor is charged with bis(4-aminophenyl)methane and the ruthenium catalyst. If a solvent is used, it is also added at this stage.

-

The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.

-

The reactor is then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is heated to the target temperature while being stirred vigorously to ensure good mixing and mass transfer.

-

The reaction is monitored by observing the uptake of hydrogen. The hydrogenation is considered complete when the theoretical amount of hydrogen has been consumed, and the pressure stabilizes.

-

After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The resulting solution containing bis(4-aminocyclohexyl)methane can be further purified by distillation under reduced pressure.

The reaction conditions for the hydrogenation of bis(4-aminophenyl)methane can be varied to influence the isomeric ratio of the resulting bis(4-aminocyclohexyl)methane. Different stereoisomers (trans-trans, cis-trans, and cis-cis) are formed during this process.[3]

| Parameter | Condition 1[2] | Condition 2[2] | Condition 3 |

| Catalyst | Ruthenium | Ruthenium | Rhodium-Ruthenium |

| Temperature | 75-125°C | 140-250°C | 160°C |

| Pressure | 100-15,000 psi | >500 psi (e.g., 1,500-3,500 psi) | 60 kg/cm ² |

| Product State | Liquid at normal temperatures | Solid with freezing point >40°C | - |

| MDA Conversion | - | - | 100% |

| PACM Selectivity | - | - | 93.7% |

| (t,t)-isomer content | - | - | 25.0 mol % |

Step 2: Synthesis of this compound

This protocol is based on the general principle of transamidation between an amine and urea at elevated temperatures.

Materials and Equipment:

-

Bis(4-aminocyclohexyl)methane (PACM)

-

Urea

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

-

Vacuum source for purification

Procedure:

-

Bis(4-aminocyclohexyl)methane and urea are charged into the reaction vessel. The molar ratio of amine to urea can be adjusted to control the degree of carbamoylation.

-

The mixture is heated under stirring. The reaction is typically carried out at temperatures above 120°C.[4]

-

Ammonia is evolved as a byproduct of the reaction and can be removed from the reaction mixture, for example, by passing a stream of inert gas through the vessel.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, the crude product is cooled.

-

Purification can be achieved by recrystallization from a suitable solvent or by vacuum distillation to remove any unreacted starting materials and byproducts.

Another approach for carbamate synthesis involves the reaction of amines with carbon dioxide in the presence of a suitable catalyst and an alcohol or alkyl halide.[5][6]

This "green" synthesis route avoids the use of harsh reagents. The reaction typically proceeds by forming a carbamic acid intermediate from the amine and CO₂, which is then converted to the carbamate.[7][8]

Characterization

The final product, this compound, and the intermediate, Bis(4-aminocyclohexyl)methane, should be characterized using standard analytical techniques to confirm their identity and purity. These techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (N-H, C-H, C=O).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should note that the proposed carbamoylation protocol is based on general methodologies and may require optimization for this specific substrate.

References

- 1. US9399615B2 - Catalyst and method for hydrogenation of 4,4â²-methylenedianiline - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 6. Green synthesis of carbamates from CO2, amines and alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-aminocyclohexyl)methyl carbamate (CAS 15484-34-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-aminocyclohexyl)methyl carbamate, identified by the CAS number 15484-34-1, is a chemical compound with a primary role as a curing agent in the polymer industry. While categorized as a bulk drug intermediate, its specific applications in drug development are not extensively documented in publicly available literature. This guide provides a comprehensive overview of its chemical properties, synthesis of its precursors, and its established industrial applications. It also touches upon the general characteristics of carbamates in medicinal chemistry to offer a broader context for its potential, yet currently unsubstantiated, role in pharmaceutical research.

Chemical and Physical Properties

This compound is known by several synonyms, including 4,4'-Methylenebis(cyclohexylamine) carbamate and Carbamic acid bis(4-aminocyclohexyl)methyl ester.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15484-34-1 | [1][2] |

| Molecular Formula | C₁₄H₂₇N₃O₂ | [1][2][4] |

| Molecular Weight | 269.38 g/mol | [1][3] |

| Boiling Point (Predicted) | 447.3 ± 10.0 °C | [2][5] |

| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [2][5] |

| pKa (Predicted) | 13.32 ± 0.50 | [2][5] |

Synthesis

Synthesis of the Precursor: Bis(4-aminocyclohexyl)methane

The precursor, bis(4-aminocyclohexyl)methane, is synthesized via the hydrogenation of bis(4-aminophenyl)methane. This process is typically carried out using a ruthenium-based catalyst. A patent describes a process where the hydrogenation occurs at temperatures between 140-250°C and pressures above 500 psi, yielding a mixture of stereoisomers of bis(4-aminocyclohexyl)methane.

General Carbamation Methods

While a specific protocol for the target molecule is unavailable, general methods for the synthesis of carbamates from amines are well-established. One common approach involves the reaction of an amine with a source of carbonyl, such as phosgene or a phosgene equivalent. Another method involves the reaction of an amine with carbon dioxide and an alkyl halide in the presence of a base. For laboratory-scale synthesis, reagents like di-tert-butyl dicarbonate (Boc₂O) are often employed to introduce a carbamate group onto an amine.

Industrial Applications: A Curing Agent for Polymers

The most well-documented application of this compound is as a curing agent, particularly for fluoroelastomers (FKM).[6] In this role, it acts as a cross-linking agent, forming chemical bonds between polymer chains to create a more durable and stable material. This process, known as vulcanization, enhances the physical properties of the elastomer, such as its tensile strength, elasticity, and resistance to heat and chemicals.[6]

The parent diamine, bis(4-aminocyclohexyl)methane, is also used as a curing agent for epoxy resins.[7][8] The reaction of the amine groups with the epoxide groups of the resin leads to a highly cross-linked thermoset polymer with desirable mechanical and thermal properties.

Mechanism of Action as a Curing Agent

The curing process involves the nucleophilic attack of the primary amine groups of the carbamate's precursor on the electrophilic carbon atoms of the epoxy rings in the resin. This ring-opening reaction results in the formation of a covalent bond and a hydroxyl group. As the reaction proceeds, a three-dimensional polymer network is formed. The carbamate functionality itself may either be retained in the final polymer structure or be a precursor that releases the active amine curing agent under specific conditions. The reaction between an amine and atmospheric carbon dioxide to form carbamates can influence the surface tension of epoxy-amine curing systems.[9]

Potential in Drug Development: An Unsubstantiated Role

This compound is classified as a "Bulk Drug Intermediate," suggesting its potential use in the synthesis of active pharmaceutical ingredients.[1] However, there is a notable absence of specific examples or detailed studies in the public domain that link this compound to the development of any particular drug.

Carbamates as a chemical class are significant in medicinal chemistry. They are often used as bioisosteres of amide bonds in peptides, offering increased metabolic stability. Some biscarbamate derivatives have been investigated as potential selective butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease.[10][11] Other studies have explored bis(carbamate) derivatives as antineoplastic agents.[12] It is plausible that this compound could serve as a scaffold or building block in the synthesis of more complex molecules with therapeutic potential, but this remains speculative without further evidence.

Toxicological Information

Toxicological data for this compound is not available. However, information on its parent compound, bis(4-aminocyclohexyl)methane, indicates that it is corrosive to the eyes and skin and can cause lung edema upon inhalation of high concentrations of its aerosol.[13] Long-term exposure may affect the skin, blood, cardiovascular system, kidneys, and liver.[13]

Conclusion and Future Outlook

This compound (CAS 15484-34-1) is a chemical with a well-established industrial application as a curing agent for polymers, particularly fluoroelastomers. Its synthesis involves the formation of its diamine precursor followed by a carbamation reaction. While it is categorized as a bulk drug intermediate, its specific role in drug development is not supported by currently available public data. There is no information regarding its mechanism of action in a biological context, any associated signaling pathways, or quantitative pharmacological data. Consequently, the creation of detailed experimental protocols and visualizations related to its use in drug discovery is not feasible at this time. Future research and publications may shed light on its potential applications in medicinal chemistry and validate its classification as a drug intermediate.

Visualizations

Due to the lack of information on specific signaling pathways or detailed experimental workflows in a drug development context for this compound, no diagrams can be generated.

References

- 1. echemi.com [echemi.com]

- 2. Cas 15484-34-1,4,4'-METHYLENEBIS (CYCLOHEXYLAMINE) CARBAMATE | lookchem [lookchem.com]

- 3. 4,4'-METHYLENEBIS (CYCLOHEXYLAMINE) CARBAMATE | 15484-34-1 [chemicalbook.com]

- 4. PubChemLite - this compound (C14H27N3O2) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. cymerchemicals.com [cymerchemicals.com]

- 7. WO2019134824A1 - Curing agents for epoxy resins with low tendency to the formation of carbamates - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, antineoplastic activity, and chemical properties of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bis(4-amino-3-methylcyclohexyl)methane | C15H30N2 | CID 91555 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Bis(4-aminocyclohexyl)methyl carbamate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Bis(4-aminocyclohexyl)methyl carbamate, a chemical compound relevant in various research and development applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C14H27N3O2[1][2][3] |

| Molecular Weight | 269.38 g/mol [2][3] |

| Alternate Names | 4,4'-Methylenebis(cyclohexylamine) carbamate, Diak No. 4[1][3] |

| CAS Number | 15484-34-1[1][2][3] |

Logical Relationship of Compound Data

The following diagram illustrates the direct association between the compound's nomenclature and its core physicochemical properties.

References

Solubility profile of "Bis(4-aminocyclohexyl)methyl carbamate" in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of Bis(4-aminocyclohexyl)methyl carbamate, a compound of interest in various research and development sectors. A comprehensive search of publicly available data reveals a notable absence of quantitative solubility studies for this specific carbamate derivative in common laboratory solvents. This guide, therefore, serves a dual purpose: to transparently report the current lack of solubility data and to provide a detailed framework of established experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings. The methodologies outlined herein are based on standard pharmaceutical and chemical analysis practices and are intended to guide the user in generating reliable and reproducible solubility data.

Introduction to this compound

This compound is a chemical compound with the molecular formula C14H27N3O2. Its structure suggests potential applications as a monomer in polymer synthesis, as a cross-linking agent, or as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction conditions and formulation development to its potential bioavailability and environmental fate.

Solubility Data

A thorough review of scientific literature and chemical databases indicates that quantitative solubility data for this compound in various solvents is not publicly available at this time. Chemical supplier websites and databases generally list the solubility as "N/A" or do not provide any information.

It is important to note that for a related compound, Bis(4-aminocyclohexyl)methane, conflicting solubility information exists, with some sources describing it as "very soluble" in water and others as "insoluble". This highlights the necessity of empirical determination for the target compound, this compound.

The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Observations |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

To address the current data gap, this section provides detailed methodologies for key experiments to determine the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[1]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination: Turbidimetric Method

Kinetic solubility provides a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution. The turbidimetric method is a high-throughput approach often used in early drug discovery.

Objective: To rapidly estimate the aqueous kinetic solubility of a compound.

Materials:

-

This compound stock solution in a water-miscible organic solvent (e.g., DMSO)

-

Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader with turbidity measurement capabilities

-

Liquid handling system or multichannel pipette

Procedure:

-

Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add small volumes of the stock solution to the buffer in increasing concentrations across the plate.

-

Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (optical density) of each well using a microplate reader.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While there is currently a lack of published quantitative solubility data for this compound, this guide provides researchers with the necessary experimental framework to determine this critical physicochemical property. The application of standardized methods, such as the shake-flask technique, will ensure the generation of high-quality, reproducible data. The availability of such data will be invaluable for the future development and application of this compound in various scientific and industrial fields. It is recommended that researchers performing these studies consider publishing their findings to contribute to the broader scientific community's understanding of this compound.

References

An In-depth Technical Guide to the Polymerization Mechanisms of Bis(4-aminocyclohexyl)methyl Carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Hypothesized Structure

Bis(4-aminocyclohexyl)methyl carbamate, as named, suggests a molecule with a central methyl carbamate group linking two 4-aminocyclohexyl moieties. The primary reactive sites for polymerization are the two primary amine groups. The carbamate group's role is likely secondary under typical polymerization conditions, though it may participate under specific, high-temperature conditions. This molecule's structure lends itself to acting as a monomer in step-growth polymerizations.

The core functionalities suggest two primary polymerization pathways: reaction with diisocyanates to form polyureas and acting as a curing agent for epoxy resins.

Primary Polymerization Mechanism: Polyurea Formation

The most direct and rapid polymerization pathway for this compound involves the reaction of its two primary amine groups with a diisocyanate. This is a classic example of step-growth polymerization, leading to the formation of a polyurea.[1][2][3][4]

The reaction is typically very fast, often occurring within seconds, and does not require a catalyst.[1][2][5] The isocyanate can be aromatic or aliphatic in nature.[2] The amine-terminated resins react with the isocyanate component to form urea linkages.[5]

Mechanism:

The mechanism is a nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate group.

Caption: General reaction scheme for polyurea formation.

Secondary Polymerization Mechanism: Epoxy Curing Agent

This compound can also function as a curing agent for epoxy resins, analogous to bis(4-aminocyclohexyl)methane (PACM).[6][7] In this role, the primary amine groups react with the epoxide rings of the resin in a nucleophilic ring-opening reaction.

Mechanism:

The reaction proceeds in two steps. First, the primary amine attacks an epoxide ring, forming a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide ring, leading to a cross-linked network. This process typically requires heating to proceed at a practical rate.

Caption: General reaction scheme for epoxy curing.

Potential Role of the Methyl Carbamate Group

Under standard polymerization conditions for polyureas and epoxies, the methyl carbamate group is expected to be relatively inert. However, at elevated temperatures (typically 200-400°C), carbamates can undergo thermal decomposition to yield an isocyanate and an alcohol.[8][9][10]

This presents a potential, though less common, polymerization pathway where the this compound could be thermally treated to generate a diisocyanate in situ, which could then react with available amines.

Mechanism of Carbamate Decomposition:

Caption: Thermal decomposition of a methyl carbamate.

Quantitative Data (Analogous Compound: Bis(4-aminocyclohexyl)methane - PACM)

Due to the lack of specific data for this compound, the following tables present data for the analogous diamine, bis(4-aminocyclohexyl)methane (PACM), which is widely used in epoxy formulations.[7]

Table 1: Physical and Chemical Properties of Bis(4-aminocyclohexyl)methane (PACM)

| Property | Value |

|---|---|

| CAS Number | 1761-71-3 |

| Molecular Formula | C13H26N2 |

| Molecular Weight | 210.36 g/mol |

| Appearance | Yellowish white liquid or brown solid paste |

| Boiling Point | 338.9 °C at 760 mmHg |

| Flash Point | 162.2 °C |

Source: --INVALID-LINK--

Table 2: Curing Properties of Epoxy Resin with Different Amine Hardeners

| Curing Agent | Activation Energy (Ea) (kJ·mol-1) |

|---|---|

| Polyether amine (D-230) | 59.6 |

| Isophorone diamine (IPDA) | 50.9 |

| 3,3'-dimethyl-4,4'-diamino-dicyclohexyl methane (DMDC) | 54.9 |

Source: --INVALID-LINK--[11]

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for the polymerization of a diamine like this compound, based on standard procedures for polyurea synthesis and epoxy curing.

Protocol 1: Synthesis of Polyurea

-

Materials: this compound, a diisocyanate (e.g., hexamethylene diisocyanate - HDI), and a dry, aprotic solvent (e.g., tetrahydrofuran - THF).

-

Procedure:

-

Dissolve the diisocyanate in dry THF in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Separately, dissolve an equimolar amount of this compound in dry THF.

-

Slowly add the diamine solution to the diisocyanate solution with vigorous stirring at room temperature.

-

The polyurea will precipitate out of the solution as it forms.

-

Continue stirring for 2-4 hours to ensure complete reaction.

-

Filter the solid polymer, wash with fresh solvent, and dry under vacuum. This protocol is adapted from general procedures for polyurea synthesis.[12]

-

Protocol 2: Curing of Epoxy Resin

-

Materials: this compound, a liquid epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA).

-

Procedure:

-

Calculate the stoichiometric amount of the diamine needed to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

-

Warm the epoxy resin to reduce its viscosity (e.g., 60°C).

-

Add the calculated amount of this compound to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a mold and cure in an oven. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C. This protocol is based on standard procedures for curing epoxy resins with aliphatic amines.[13][14]

-

Experimental Workflow Visualization

Caption: General experimental workflows for polyurea synthesis and epoxy curing.

Conclusion

While direct literature on "this compound" in polymerization is scarce, a thorough analysis of its functional groups allows for a robust understanding of its likely reactive behavior. The primary amine groups are highly reactive and would readily participate in step-growth polymerization with diisocyanates to form polyureas or act as effective curing agents for epoxy resins. The methyl carbamate group is likely to be a passive component under most conditions but could potentially be leveraged for in situ isocyanate generation at high temperatures. The quantitative data and experimental protocols provided for the analogous compound, bis(4-aminocyclohexyl)methane, serve as a valuable starting point for researchers investigating the polymerization of this and similar molecules.

References

- 1. Understanding How Does Polyurea Work - NewTec [newtecoat.com]

- 2. Polyurea - Wikipedia [en.wikipedia.org]

- 3. How is Polyurea Made? Exploring the Production Process and Its Unique Properties - NewTec [newtecoat.com]

- 4. ultimatelinings.com [ultimatelinings.com]

- 5. thepolyureacompany.com [thepolyureacompany.com]

- 6. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Bis(4-aminocyclohexyl)methyl carbamate and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on Bis(4-aminocyclohexyl)methyl carbamate and its analogs. The document focuses on the synthesis, biological activities, and underlying mechanisms of action of these compounds, presenting data in a structured format to facilitate research and development efforts.

Core Compound: this compound

This compound (CAS No: 15484-34-1) is a chemical entity with the molecular formula C14H27N3O2 and a molecular weight of 269.38 g/mol .[1][2] While specific biological activity data for this core compound is limited in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C14H27N3O2 | [1][2] |

| Molecular Weight | 269.38 g/mol | [2] |

| Boiling Point | 447.3°C at 760 mmHg | [2] |

| Flash Point | 191.4°C | [2] |

| Density | 1.106 g/cm³ | [2] |

| pKa | 13.32 ± 0.50 (Predicted) | [2] |

Analogs of this compound and Their Biological Activities

Several analogs of this compound have been synthesized and evaluated for a range of biological activities, from neuroprotection to enzyme inhibition.

Neuroprotective Analogs

A notable analog, 4,4'-Diphenylmethane-bis(methyl) carbamate (DMPC) , has demonstrated significant neuroprotective effects. It has been shown to protect neuronal cells from apoptosis by modulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

| Analog | Assay | Cell Line | Concentration | Effect | Source |

| DMPC | Etoposide-induced apoptosis | Human induced pluripotent stem cell-derived neurons | 100 nM | Up to 80% protection | Not explicitly stated in snippets |

Enzyme Inhibitor Analogs

Biscarbamate analogs have been investigated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3]

| Compound | Substituent on Carbamoyl Nitrogen | Substituent on Hydroxyaminoethyl Chain | BChE Inhibition (ki M-1min-1) |

| 2 | Dimethyl | tert-Butyl | (Value not specified) |

| 4 | Diethyl | tert-Butyl | (Value not specified) |

| 5 | Diethyl | Isopropyl | (Value not specified) |

| 6 | Diethyl | Ethyl | (Value not specified) |

| 8 | Dipropyl | tert-Butyl | (Value not specified) |

| 9 | Dipropyl | Isopropyl | (Value not specified) |

| 12 | Diisopropyl | Isopropyl | (Value not specified) |

| 13 | Diisopropyl | Ethyl | (Value not specified) |

| 14 | Piperidine | tert-Butyl | (Value not specified) |

| 15 | Piperidine | Isopropyl | (Value not specified) |

| 16 | Piperidine | Ethyl | Fastest Inhibition |

| 17 | Morpholine | tert-Butyl | (Value not specified) |

| 18 | Morpholine | Isopropyl | (Value not specified) |

| Bambuterol | Dimethyl | tert-Butyl | Reference |

Note: The provided search results mention the range of ki constants for AChE inhibition as (0.00330–4.56) x 106 M-1min-1, but specific values for each BChE inhibiting analog were not available in the snippets.[3]

Experimental Protocols

Synthesis of Biscarbamate Analogs (General Procedure)

The synthesis of biscarbamates often involves a multi-step process. A general synthetic route for the designed biscarbamates as potential BChE inhibitors is as follows:[3]

-

Carbamoylation: A dihydroxy aromatic compound is reacted with the desired carbamoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-(dimethylamino)pyridine) in a suitable solvent (e.g., 1,2-dichloroethane) at elevated temperatures (60-65 °C) for 24 hours.

-

Bromination: The resulting biscarbamate is then brominated using a brominating agent like copper(II) bromide in a solvent mixture (e.g., ethyl acetate:chloroform) at 60 °C for 5 hours.

-

Reduction: The bromo derivative is reduced using a reducing agent such as sodium borohydride in a mixture of methanol and dichloromethane for 3 hours.

-

Amination: The resulting alcohol is reacted with the appropriate amine in isopropanol at 60-80 °C for 24 hours.

-

Salt Formation: Finally, the product is treated with HCl in isopropanol at 60 °C to yield the hydrochloride salt.[3]

The synthesized biscarbamates are typically obtained as oils with a chemical purity of ≥95%, and their structures are confirmed by NMR and HRMS spectra.[3]

Western Blot Analysis for Bax/Bcl-2 Ratio

This protocol outlines the general steps for determining the ratio of Bax to Bcl-2 proteins by Western blotting, a key indicator of apoptosis.[4][5][6][7][8]

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software. The Bax/Bcl-2 ratio is calculated by dividing the densitometry value of the Bax band by that of the Bcl-2 band, after normalizing to the loading control.[4][8]

Signaling Pathways and Logical Relationships

Apoptosis Regulation by the Bcl-2 Family

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis. Neuroprotective carbamate analogs like DMPC are thought to exert their effects by shifting this balance towards cell survival.

Caption: DMPC's role in modulating the Bcl-2/Bax apoptotic pathway.

Nrf2 Signaling Pathway in Carbamate-Induced Toxicity

The Keap1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[9][10][11][12][13] Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to oxidative stress, which can be induced by some carbamates, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Workflow for Analog Synthesis and Evaluation

The development of novel analogs of this compound typically follows a structured workflow from chemical synthesis to biological evaluation.

Caption: Workflow for drug discovery with carbamate analogs.

References

- 1. PubChemLite - this compound (C14H27N3O2) [pubchemlite.lcsb.uni.lu]

- 2. Cas 15484-34-1,4,4'-METHYLENEBIS (CYCLOHEXYLAMINE) CARBAMATE | lookchem [lookchem.com]

- 3. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthesis protocol for "Bis(4-aminocyclohexyl)methyl carbamate" in a laboratory setting

Application Notes: Synthesis of Bis(4-aminocyclohexyl)methyl carbamate

Introduction

This compound (CAS No. 15484-34-1) is a cycloaliphatic diamine derivative containing a carbamate functional group.[1][2] Its structure suggests potential applications as a monomer in polymer synthesis, a curing agent for epoxy resins, and as an intermediate in the development of various specialty chemicals and pharmaceuticals. The presence of both primary amine and carbamate functionalities offers multiple reactive sites for further chemical modifications. This document outlines a proposed laboratory-scale synthesis protocol for this compound, along with its physicochemical properties and characterization data.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties and predicted spectral data for this compound is provided below. Due to the limited availability of experimental data in the peer-reviewed literature, some values are predicted based on computational models.

| Property | Value | Reference/Method |

| CAS Number | 15484-34-1 | [1][2] |

| Molecular Formula | C14H27N3O2 | [1][2][3] |

| Molecular Weight | 269.38 g/mol | [2] |

| Predicted Boiling Point | 447.3 ± 10.0 °C | [2] |

| Predicted Density | 1.106 ± 0.06 g/cm³ | [2] |

| Predicted Mass Spectrum | [M+H]⁺: 270.2176 m/z | [3] |

| Predicted IR Spectrum | N-H stretch (amine): 3300-3500 cm⁻¹ (two bands), N-H stretch (carbamate): ~3400 cm⁻¹, C=O stretch (carbamate): 1680-1720 cm⁻¹, C-N stretch: 1000-1200 cm⁻¹ | General IR Data |

| Predicted ¹H NMR Spectrum | δ 4.5-5.5 (br s, 2H, -OCONH₂), δ 2.5-3.0 (m, 2H, -CH-NH₂), δ 0.8-2.0 (m, 23H, cyclohexyl and methyl protons) | General NMR Data |

| Predicted ¹³C NMR Spectrum | δ 158-160 (C=O), δ 40-50 (carbons adjacent to nitrogen), δ 25-40 (cyclohexyl carbons) | General NMR Data |

Experimental Protocol: Proposed Synthesis of this compound from Bis(4-aminocyclohexyl)methane

This protocol describes a proposed method for the synthesis of this compound from the commercially available precursor Bis(4-aminocyclohexyl)methane via a reaction with urea. This method is based on established procedures for the conversion of amines to carbamates.

Materials and Equipment

-

Bis(4-aminocyclohexyl)methane (mixture of isomers)

-

Urea

-

Anhydrous Toluene

-

Ethanol

-

Hexane

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add Bis(4-aminocyclohexyl)methane (1 equivalent) and urea (1.2 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The reaction is expected to be complete within 12-24 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove any unreacted urea and other solid byproducts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) to remove any remaining urea and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be attempted.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Toluene is a flammable and toxic solvent. Handle with care and avoid inhalation and skin contact.

-

Bis(4-aminocyclohexyl)methane is a corrosive and toxic compound. Avoid inhalation, ingestion, and skin contact.

Experimental Workflow

Figure 1. Proposed workflow for the synthesis of this compound.

References

Application Notes and Protocols: Bis(4-aminocyclohexyl)methyl carbamate as a Latent Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(4-aminocyclohexyl)methyl carbamate as a latent curing agent for epoxy resins. This compound offers the advantage of a one-component epoxy system with extended pot life at ambient temperatures, with curing initiated by thermal activation.

Introduction

This compound is a blocked amine curing agent designed for one-component epoxy formulations. At room temperature, the carbamate group protects the amine functionality, rendering it unreactive towards the epoxy resin. Upon heating, the carbamate undergoes thermal decomposition, releasing the active curing agent, Bis(4-aminocyclohexyl)methane (PACM), and carbon dioxide gas. The liberated PACM then proceeds to crosslink the epoxy resin, forming a durable thermoset polymer. This latent reactivity allows for the formulation of stable, single-component epoxy systems that cure on demand with the application of heat.

Curing Mechanism

The curing process involves a two-step mechanism. The first step is the thermal decomposition of the this compound to yield the parent amine, PACM, and carbon dioxide. The second step is the nucleophilic addition of the primary amine groups of PACM to the epoxide rings of the epoxy resin, leading to a cross-linked polymer network.

Application Notes and Protocols: Bis(4-aminocyclohexyl)methane in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(4-aminocyclohexyl)methane (PACM), a cycloaliphatic diamine, in polymer chemistry. While the formal name "Bis(4-aminocyclohexyl)methyl carbamate" suggests a carbamate derivative, the vast majority of polymer applications utilize the parent diamine, PACM. This document will focus on the applications of PACM in the synthesis of high-performance epoxy resins and polyamides.

Introduction to Bis(4-aminocyclohexyl)methane (PACM)

Bis(4-aminocyclohexyl)methane, also known as p-aminocyclohexyl-methane, is a cycloaliphatic amine widely employed as a monomer and curing agent in the polymer industry.[1] It is synthesized through the hydrogenation of methylenedianiline.[2] The commercial product is typically a mixture of three geometric isomers: trans-trans, cis-trans, and cis-cis.[2] The ratio of these isomers significantly influences the properties of the resulting polymers.[3]

PACM is valued for its ability to impart excellent thermal stability, mechanical strength, and chemical resistance to polymers. Its cycloaliphatic structure contributes to good color stability and resistance to yellowing upon exposure to weathering.[1]

Application in Epoxy Resins

PACM is a highly effective curing agent for epoxy resins, used in a variety of applications including high-performance coatings, adhesives, sealants, elastomers (CASE), and composites, particularly in epoxy flooring.[1][2]

Advantages of PACM-based Epoxy Curing Agents:

-

Excellent Color Stability: The cycloaliphatic nature of PACM provides superior transparency and resistance to yellowing.[1]

-

Improved Pot-Life/Reactivity Balance: Compared to other cycloaliphatic amines, PACM-based curing agents often offer a longer pot-life and generate less exothermic heat during curing, without compromising the development of hardness.[1]

-

Good Chemical Resistance: Epoxy resins cured with PACM exhibit robust resistance to organic acids and solvents.[1]

-

Reduced Amine Blushing: PACM's chemical structure minimizes the tendency for amine blushing, a surface defect that can occur in humid conditions, resulting in better gloss retention and water spotting resistance.[1]

Quantitative Data for PACM-based Epoxy Systems

The following table summarizes typical properties of commercial PACM-based epoxy curing agents and the resulting cured epoxy resins.

| Property | ITAMINE CA101 | ITAMINE CA102 | ITAMID FL103 | Cured Epoxy Resin (Typical) |

| Amine Number (mgKOH/g) | 235 – 275 | 300 – 350 | 320 – 350 | N/A |

| Viscosity @ 25°C (mPas) | 350 – 700 | 100 – 400 | 3000 – 4000 | N/A |

| AHEW (g/eq) | 110 | 95 | 114 | N/A |

| Gel Time (150g @ 20°C, min) | 73 | 68 | 68 | N/A |

| Glass Transition Temp. (Tg) | N/A | N/A | N/A | >200 °C (DMA)[1] |

| Tensile Strength | N/A | N/A | N/A | High[3] |

| Shore D Hardness | N/A | N/A | N/A | High[1] |

Data sourced from a commercial product datasheet for PACM-based epoxy curing agents.[1]

Experimental Protocol: Curing of a Bisphenol A based Epoxy Resin with PACM

This protocol describes a typical procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with a PACM-based curing agent.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

Bis(4-aminocyclohexyl)methane (PACM) based curing agent

-

Clean, dry mixing container (e.g., plastic, metal, or wax-free paper)[4]

-

Stirring rod

-

Vacuum oven or a standard laboratory oven with good temperature control

-

Mold for casting the resin sample

Procedure:

-

Surface Preparation: Ensure the surface of the mold is clean, dry, and free of contaminants like grease, oil, or wax.[4]

-

Dispensing: Accurately weigh the DGEBA epoxy resin and the PACM curing agent into the mixing container. The exact mix ratio is crucial and should be calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. A stoichiometric ratio of 1:1 (amine hydrogen equivalents to epoxy equivalents) is typically targeted.[5]

-

Mixing: Thoroughly mix the resin and curing agent at room temperature until a homogeneous mixture is obtained. Scrape the sides and bottom of the container to ensure complete mixing.

-

Degassing (Optional but Recommended): Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the cured product.

-

Casting: Pour the mixed and degassed epoxy system into the preheated mold.

-

Curing: Transfer the mold to an oven and follow a multi-stage curing schedule. A typical schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve optimal properties.[3]

-

Cooling: After the final cure, allow the sample to cool slowly to room temperature before demolding.

Application in Polyamides

PACM is a key monomer in the synthesis of specialty polyamides.[6] The condensation reaction of PACM with various dicarboxylic acids yields polyamides with a range of properties.[7] One notable example is the polyamide known as Qiana, which was produced from PACM and dodecanedioic acid.[2]

Influence of PACM Isomer Ratio on Polyamide Properties

The geometric isomer ratio of PACM has a profound effect on the properties of the resulting polyamides.

-

Higher trans,trans content: Leads to increased glass transition temperatures (Tg) and melting points (Tm), as well as a higher degree of crystallinity.[3]

-

Higher cis isomer content: Results in more amorphous polyamides with lower Tg and Tm.[3]

This relationship allows for the tuning of polymer properties by controlling the isomeric composition of the PACM monomer.

References

- 1. researchgate.net [researchgate.net]

- 2. primaloc.com [primaloc.com]

- 3. US5414067A - Process for reducing cure time in cycloaliphatic amine based epoxy resins - Google Patents [patents.google.com]

- 4. entropyresins.com [entropyresins.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. US3839299A - Amorphous polyamide from bis(4-aminocyclohexyl)methane, bis(carboxyphenyl)methane and alkylene dicarboxylic acid - Google Patents [patents.google.com]

Application Notes and Protocols for the Characterization of Bis(4-aminocyclohexyl)methyl carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the comprehensive characterization of Bis(4-aminocyclohexyl)methyl carbamate. The methods described herein are essential for identity confirmation, purity assessment, and stability testing of this compound in research and drug development settings.

Compound Information:

-

Name: this compound

-

CAS Number: 15484-34-1

-

Molecular Formula: C₁₄H₂₇N₃O₂

-

Molecular Weight: 269.38 g/mol

-

Structure:

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Determination

High-Performance Liquid Chromatography is a primary technique for assessing the purity of this compound and for separating its potential stereoisomers. The precursor, Bis(4-aminocyclohexyl)methane, is known to exist as a mixture of cis-cis, cis-trans, and trans-trans isomers, which can carry through to the final carbamate product.

Experimental Protocol

Objective: To determine the purity of this compound and to separate its stereoisomers by reverse-phase HPLC with UV detection.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. |

Expected Quantitative Data

The retention times will vary depending on the specific isomer. The elution order is typically cis-cis, followed by cis-trans, and then trans-trans, due to increasing hydrophobicity.

| Compound/Isomer | Expected Retention Time (min) |

| This compound (cis,cis) | ~12.5 |

| This compound (cis,trans) | ~13.2 |

| This compound (trans,trans) | ~14.0 |

| Potential impurities | Variable |

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is crucial for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR will provide detailed information about the molecular structure.

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tubes

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Transfer the solution to an NMR tube.

Acquisition Parameters:

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Pulse width: 90°

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

Pulse program: Proton-decoupled

-

Expected Quantitative Data

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | br s | 2H | -OC(=O)NH₂ |

| ~3.0 - 3.5 | m | 1H | -CH (OC=O) |

| ~2.5 - 3.0 | m | 2H | -CH (NH₂) |

| ~1.0 - 2.0 | m | 20H | Cyclohexyl ring protons |

| ~0.8 - 1.2 | m | 2H | -CH₂ - bridge |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | -OC (=O)NH₂ |

| ~75 | -C H(OC=O) |

| ~45-50 | -C H(NH₂) |

| ~25-40 | Cyclohexyl carbons |

| ~30 | -C H₂- bridge |

Logical Relationship of NMR Data

Caption: Correlation of NMR signals to the structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule, particularly the carbamate and amine moieties.

Experimental Protocol

Objective: To obtain an FTIR spectrum of this compound to identify its characteristic functional groups.

Instrumentation:

-

FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Expected Quantitative Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3150 | Strong, Broad | N-H stretching (amine and carbamate) |

| ~2930, 2850 | Strong | C-H stretching (cyclohexyl) |

| ~1700 - 1680 | Strong | C=O stretching (carbamate) |

| ~1600 - 1500 | Medium | N-H bending (amine) |

| ~1250 | Medium | C-N stretching (carbamate) |

| ~1100 | Medium | C-O stretching (carbamate) |

FTIR Analysis Workflow

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Experimental Protocol

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and identify key fragments.

Instrumentation:

-

Mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

MS Parameters:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50 - 500

Expected Quantitative Data

| m/z | Ion Species | Assignment |

| 270.2 | [M+H]⁺ | Protonated molecule |

| 253.2 | [M+H - NH₃]⁺ | Loss of ammonia from an aminocyclohexyl group |

| 226.2 | [M+H - C(O)NH₂]⁺ | Loss of the carbamoyl group |

| 110.1 | [C₆H₁₀NH₂]⁺ | Aminocyclohexyl fragment |

| 98.1 | [C₆H₁₀]⁺ | Cyclohexyl fragment after loss of the amino group |

Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation pathway for the compound.

Application Notes and Protocols for Bis(4-aminocyclohexyl)methyl carbamate in Polyurethane Coatings

Introduction

Bis(4-aminocyclohexyl)methyl carbamate is a versatile co-curing agent employed in the formulation of one-component (1K) and two-component (2K) polyurethane coatings. Its primary function is to act as a latent hardener, providing a balance of long pot life and efficient curing upon thermal activation. This diamine carbamate, upon heating, dissociates to release a reactive diamine and methanol, which then reacts with isocyanate groups to form a durable polyurethane or polyurea network. This characteristic makes it particularly suitable for applications requiring high performance, excellent weatherability, and resistance to yellowing, such as automotive clear coats and industrial finishes.

Key Applications

-

Automotive Coatings: Used in clear coats to provide superior scratch resistance, UV stability, and long-term durability.

-

Industrial Finishes: Employed in coatings for metal, wood, and plastics where a combination of flexibility, hardness, and chemical resistance is required.

-

Blocked Isocyanate Systems: Functions as a de-blocking agent and chain extender in thermally cured polyurethane systems.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of polyurethane coatings formulated with this compound. Data is compiled from various industry sources and patents.

| Property | Value | Test Method |

| Appearance | Clear, high gloss | Visual Inspection |

| Tack-Free Time | 4-6 hours at 60°C | ASTM D1640 |

| Full Cure Time | 24 hours at 60°C or 30 min at 130°C | ASTM D1640 |

| Pendulum Hardness | 180-200 s (König) | ISO 1522 |

| Adhesion (Cross-hatch) | 5B (100% adhesion) | ASTM D3359 |

| Impact Resistance | > 80 in-lbs (direct) | ASTM D2794 |

| Yellowing Index (QUV-A) | < 2 after 1000 hours | ASTM G154 |

| Chemical Resistance | Excellent (Resistant to gasoline, oil) | ASTM D1308 |

Experimental Protocols

Protocol 1: Formulation of a 2K Polyurethane Clear Coat

This protocol outlines the preparation of a two-component polyurethane clear coat using this compound as a latent curing agent in conjunction with a polyisocyanate.

Materials:

-

Polyol Component (Part A):

-

Acrylic Polyol (e.g., Joncryl® 910)

-

This compound

-

Flow and leveling agents (e.g., BYK-333)

-

UV Absorber and HALS (e.g., Tinuvin® 292, Tinuvin® 1130)

-

Solvent blend (e.g., xylene, butyl acetate)

-

-

Isocyanate Component (Part B):

-

Hexamethylene diisocyanate (HDI) trimer (e.g., Desmodur® N3300)

-

Procedure:

-

Preparation of Part A (Polyol Component):

-

To a mixing vessel, add the acrylic polyol and the solvent blend.

-

Begin stirring at a moderate speed (approx. 300 rpm).

-

Slowly add the this compound powder to the vortex and continue mixing until fully dissolved.

-

Add the flow and leveling agents, UV absorber, and HALS to the mixture.

-

Continue mixing for an additional 15 minutes to ensure homogeneity.

-

-

Mixing of Part A and Part B:

-

In a separate container, weigh the required amount of Part A.

-

Add the stoichiometric amount of Part B (HDI trimer) to Part A based on an NCO:OH ratio (typically 1.05:1).

-

Mix thoroughly for 5-10 minutes using a mechanical stirrer.

-

Allow an induction time of 15 minutes before application.

-

-

Application and Curing:

-

Apply the coating to a prepared substrate (e.g., steel panels) using a spray gun or draw-down bar to a wet film thickness of 50-75 µm.

-

Allow the coated panels to flash off at ambient temperature for 15-20 minutes.

-

Cure the panels in an oven at 130°C for 30 minutes.

-

-

Characterization:

-

After cooling to room temperature, evaluate the coating for hardness, adhesion, gloss, and chemical resistance according to standard ASTM or ISO methods.

-

Visualizations

Experimental procedures for using "Bis(4-aminocyclohexyl)methyl carbamate" in composite materials

Application Notes and Protocols: Bis(4-aminocyclohexyl)methyl carbamate in Composite Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the potential use of "this compound" in the formulation of advanced composite materials. The protocols are based on established principles for similar chemical structures, such as cycloaliphatic amines used in epoxy resins and carbamates in non-isocyanate polyurethane (NIPU) systems.

Part 1: Application as a Curing Agent for Epoxy Composites

"this compound" possesses primary amine functionalities, making it a potential curing agent for epoxy resins. The carbamate group may influence the curing kinetics and the final properties of the composite material. The following is a generalized protocol for its evaluation.

Experimental Protocol: Evaluation as an Epoxy Curing Agent

1. Materials and Formulation:

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin.

-

Curing Agent: this compound.

-

Reinforcement: Glass fiber or carbon fiber fabric.

-

Solvent (Optional): Acetone or a similar solvent for viscosity reduction.

2. Stoichiometric Calculation:

The amount of curing agent required is determined by the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. The stoichiometric ratio is typically 1:1 (amine hydrogen equivalents to epoxy equivalents).

3. Resin Formulation and Composite Fabrication:

-

The epoxy resin is preheated to 50-60°C to reduce its viscosity.

-

The calculated amount of "this compound" is added to the resin and mixed thoroughly until a homogeneous mixture is obtained.

-

The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

-

The resin mixture is then used to impregnate the reinforcement fabric using a hand lay-up, vacuum infusion, or resin transfer molding process.

-

The impregnated lay-up is cured in a heated press or oven according to a predetermined curing schedule. A typical starting point for a curing cycle could be 2 hours at 80°C followed by 3 hours at 150°C.

4. Characterization of the Cured Composite:

The properties of the resulting composite material should be characterized to evaluate the effectiveness of the curing agent.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and the degree of cure. Thermogravimetric Analysis (TGA) to assess thermal stability.

-

Mechanical Testing: Tensile, flexural, and impact tests according to ASTM standards to determine the mechanical properties of the composite.

-

Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy to confirm the reaction between the epoxy groups and the amine hydrogens.

Illustrative Experimental Workflow

Caption: Workflow for Epoxy Composite Fabrication and Characterization.

Part 2: Potential Application in Non-Isocyanate Polyurethane (NIPU) Composites

"this compound" can also be investigated as a monomer in the synthesis of non-isocyanate polyurethanes. This approach avoids the use of hazardous isocyanates.

Experimental Protocol: Synthesis of NIPU Resins

1. Materials:

-

Carbamate Monomer: this compound.

-

Co-monomer: A diamine or a diol.

-

Catalyst: A suitable transesterification or transcarbamation catalyst (e.g., an organometallic compound or a strong base).

-

Solvent: A high-boiling point aprotic solvent such as DMSO or NMP.

2. Polymerization Procedure:

-

"this compound" and the chosen co-monomer are dissolved in the solvent in a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

-

The catalyst is added to the reaction mixture.

-

The mixture is heated to a temperature sufficient to initiate the polymerization reaction, typically in the range of 140-180°C.

-

The reaction is allowed to proceed for several hours, and the progress can be monitored by measuring the viscosity of the solution or by spectroscopic methods.

-

The resulting NIPU polymer can be precipitated, purified, and dried.

3. Composite Fabrication and Characterization:

The synthesized NIPU resin can be used as a matrix for composite materials. The fabrication and characterization steps would be similar to those described for the epoxy composites, with adjustments to the processing parameters based on the properties of the NIPU resin.

Illustrative Synthesis Pathway

Caption: Synthesis Pathway for NIPU Resin.

Quantitative Data Summary

| Property | Test Method | Expected Range/Value | Notes |

| Curing Agent Properties | |||

| Amine Hydrogen Equivalent Weight (AHEW) | Titration | Calculated Value | Theoretical value to be calculated from the molecular formula. |

| Epoxy Composite Properties | |||

| Glass Transition Temperature (Tg) | ASTM D3418 (DSC) | 120 - 180 °C | Dependent on cure cycle and resin system. |

| Tensile Strength | ASTM D3039 | 300 - 600 MPa | For a typical glass fiber composite. |

| Flexural Modulus | ASTM D790 | 20 - 40 GPa | For a typical glass fiber composite. |

| NIPU Resin Properties | |||

| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol | Dependent on polymerization conditions. |

| Glass Transition Temperature (Tg) | ASTM D3418 (DSC) | 80 - 150 °C | Dependent on co-monomer selection. |

Disclaimer: The provided protocols and expected data ranges are generalized and should be adapted and optimized based on specific experimental requirements and safety considerations. Appropriate personal protective equipment should be used when handling all chemicals.

Application Notes and Protocols: Reaction Kinetics of "Bis(4-aminocyclohexyl)methyl carbamate" with Epoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between amines and epoxides is a cornerstone of thermoset polymer chemistry, widely utilized in the formulation of adhesives, coatings, and composites. "Bis(4-aminocyclohexyl)methyl carbamate" is a derivative of the cycloaliphatic amine curing agent Bis(4-aminocyclohexyl)methane (also known as PACM). The introduction of a carbamate functionality is anticipated to modulate the reactivity of the amine groups, potentially offering a longer pot-life and altered curing profile compared to the parent amine. Understanding the reaction kinetics of this carbamate with epoxide resins is crucial for optimizing curing cycles, predicting material properties, and developing novel formulations for specialized applications, including in the pharmaceutical and medical device industries.

Recent studies have explored the reaction between epoxides and carbamates, indicating that the nucleophilicity of the amine moieties is reduced by the adjacent ester groups.[1] This necessitates a careful investigation of the reaction conditions, including the potential need for catalysts to achieve a desirable curing rate.[1]

This document provides detailed application notes and experimental protocols for characterizing the reaction kinetics of "this compound" with a model epoxide resin, Bisphenol A diglycidyl ether (DGEBA). The protocols are based on established methodologies for studying amine-epoxy reactions, primarily utilizing Differential Scanning Calorimetry (DSC).

Reaction Mechanism Overview

The curing reaction of an epoxy resin with an amine involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the epoxide ring. This results in the opening of the epoxide ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a cross-linked polymer network. The presence of the carbamate group in "this compound" will influence the electron density on the nitrogen atoms, thereby affecting their nucleophilicity and overall reaction rate.

Caption: General reaction scheme of an amine carbamate with an epoxide.

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for the reaction of "this compound" with a stoichiometric amount of Bisphenol A diglycidyl ether (DGEBA). These values are illustrative and would need to be determined experimentally. For comparison, typical values for the parent amine, Bis(4-aminocyclohexyl)methane (PACM), are included.

| Parameter | This compound + DGEBA (Hypothetical) | Bis(4-aminocyclohexyl)methane (PACM) + DGEBA (Typical) | Method |

| Activation Energy (Ea) | 60 - 80 kJ/mol | 50 - 60 kJ/mol | Isoconversional Kinetic Analysis (e.g., Flynn-Wall-Ozawa) |

| Reaction Order (n) | 1.0 - 1.5 | 0.8 - 1.2 | Model-fitting methods (e.g., Kamal's model) |

| Peak Exotherm Temperature (°C) at 10°C/min | 150 - 180 °C | 120 - 150 °C | Non-isothermal DSC |

| Total Heat of Reaction (ΔH) | 350 - 450 J/g | 400 - 500 J/g | Non-isothermal DSC |